![molecular formula C20H23N3O6S2 B2546847 methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886960-20-9](/img/structure/B2546847.png)

methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

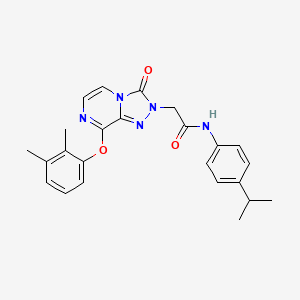

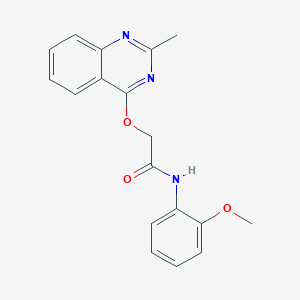

The compound of interest, methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex molecule that likely contains a thienopyridine core, which is a structure known for its potential in pharmaceutical applications. The presence of sulfonyl and carbamoyl functional groups suggests that this compound could have interesting reactivity and physical properties.

Synthesis Analysis

The synthesis of related thienopyridine derivatives has been explored in the literature. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was achieved by starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to introduce the appropriate sulfonyl and carbamoyl groups.

Molecular Structure Analysis

X-ray crystallography has been used to characterize the molecular structure of similar thienopyridine compounds. For example, compound 2a, a related thienopyridine derivative, crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonding . These structural insights could be relevant when considering the molecular structure of the target compound, which may also exhibit specific crystallographic features and intramolecular interactions.

Chemical Reactions Analysis

The reactivity of thienopyridine derivatives can be quite varied. In the case of pyridine dicarboxylic anhydride, a related pyridine derivative, reactions with nitrogen nucleophiles under different conditions have been explored, leading to the formation of carboxamide and pyrrolopyridine derivatives . This suggests that the target compound could also participate in nucleophilic reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives are influenced by their molecular structure. Intramolecular hydrogen bonding, as observed in compound 2a, can affect the compound's melting point, solubility, and stability . Additionally, the presence of electron-withdrawing or electron-donating groups, such as the sulfonyl and carbamoyl groups in the target compound, would also impact its chemical reactivity and physical properties, such as acidity/basicity and lipophilicity.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Mechanisms

One area of research focuses on the development of efficient synthetic routes and reaction mechanisms. For example, the phosphine-catalyzed [4 + 2] annulation is a method that demonstrates how ethyl 2-methyl-2,3-butadienoate can act as a 1,4-dipole synthon in reactions with N-tosylimines. This process results in the formation of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity, showcasing the synthetic versatility of related compounds (Zhu, Lan, & Kwon, 2003). Additionally, novel pyrido and thienopyrimidines have been synthesized from related starting materials, indicating the potential for creating a wide range of heterocyclic compounds with diverse biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Structural Characterization and Metal Complexes

Research has also been conducted on the structural characterization of metal complexes containing related molecules. Studies have described the formation of complexes with potentially tridentate and monoanionic ligands, leading to insights into the coordination chemistry and potential applications of these complexes in materials science and catalysis (Sousa et al., 2001).

Receptor Binding and Biological Activity

While avoiding drug use and dosage information, it's worth noting that research into the receptor binding sites of hypoglycemic sulfonylureas and related compounds has provided valuable insights into the design of molecules with potential therapeutic applications. This includes understanding how certain functional groups affect the binding at insulin-releasing receptor sites, contributing to the development of new treatments for diabetes and other metabolic disorders (Brown & Foubister, 1984).

Propiedades

IUPAC Name |

methyl 2-[(3-ethylsulfonylbenzoyl)amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6S2/c1-4-31(27,28)13-7-5-6-12(10-13)17(24)22-19-16(18(25)21-2)14-8-9-23(20(26)29-3)11-15(14)30-19/h5-7,10H,4,8-9,11H2,1-3H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBOWQKLYVGGJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)

![2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2546769.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)

![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)